Elzasonan is classified as a selective antagonist for the 5-hydroxytryptamine 1B receptor, a subtype of serotonin receptors involved in various physiological processes. The metabolite M4 is produced primarily in the liver through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which play essential roles in drug metabolism .
The synthesis of elzasonan metabolite M4 has been studied extensively using in vitro systems. The metabolic pathways were analyzed using hepatic microsomes from human sources and recombinant cytochrome P450 enzymes. For instance, elzasonan was incubated with recombinant CYP3A4 and NADPH in a phosphate buffer at pH 7.45, leading to the formation of various metabolites, including M4 .
The technical details of the synthesis involve:
The molecular structure of elzasonan metabolite M4 can be described based on its chemical formula and spatial configuration. While specific structural diagrams are not provided here, M4 is characterized by its arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that result from the metabolic transformation of elzasonan.
Elzasonan undergoes several chemical reactions during its metabolism. The primary reaction leading to the formation of metabolite M4 is oxidative N-demethylation:
The mechanism of action for elzasonan metabolite M4 primarily involves its interaction with serotonin receptors. As a metabolite of elzasonan, M4 retains some pharmacological activity that influences serotonin signaling pathways:
The physical properties of elzasonan metabolite M4 are essential for understanding its behavior in biological systems:
Chemical properties include:
Elzasonan metabolite M4 has potential applications in pharmacology and toxicology:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2